Epi Trandolapril-d5 Benzyl Ester
Description
Epi Trandolapril-d5 Benzyl Ester (CAS: 2714431-02-2) is a deuterated isotopologue of the epimeric form of Trandolapril Benzyl Ester, a key intermediate in the synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound is structurally characterized by a benzyl ester group and five deuterium atoms substituted at specific positions on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), as confirmed by its SMILES notation and IUPAC name . Its molecular formula is C31D5H35N2O5, with a molecular weight of 525.691 g/mol .
This compound serves primarily as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, enabling precise pharmacokinetic and metabolic studies of Trandolapril and its derivatives .
Properties
Molecular Formula |
C₃₁H₃₅D₅N₂O₅ |
|---|---|
Molecular Weight |
525.69 |
Synonyms |
(2S,3aR,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Isotopic Features
Key Observations :
- Stereochemical Variance: The "Epi" designation indicates a distinct stereochemical configuration compared to the non-epimerized Trandolapril-d5 Benzyl Ester, affecting its binding affinity and metabolic pathways .
- Functional Group Differences : Trandolapril-d5 Diketopiperazine lacks the benzyl ester group, instead forming a cyclic diketopiperazine ring, which alters its polarity and stability .
- Deuterium Labeling: While this compound and its non-epimerized counterpart share identical deuterium substitution patterns, Trandolaprilat-phenyl-d5 features deuterium on a different phenyl moiety .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- Stability : this compound exhibits superior chemical stability compared to Trandolapril-d5 Diketopiperazine due to its ester group, which resists hydrolysis under analytical conditions .
- Solubility : The benzyl ester group enhances lipophilicity, making this compound more compatible with organic MS ionization techniques than its hydrolyzed metabolite, Trandolaprilat-phenyl-d5 .
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